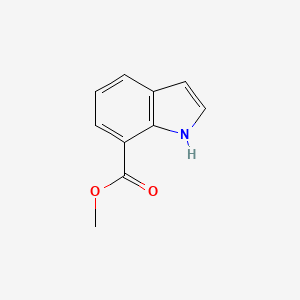

methyl 1H-indole-7-carboxylate

Beschreibung

Overview of Indole (B1671886) Scaffold in Natural Products and Pharmaceuticals

The indole scaffold is a ubiquitous feature in a multitude of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged structure" in drug discovery. nih.gov Its significance is rooted in its presence in essential biological molecules. For example, the amino acid tryptophan, a fundamental component of proteins, features an indole ring. researchgate.net This amino acid is a precursor to the neurotransmitters serotonin (B10506) and melatonin, which regulate mood, sleep, and various physiological processes. researchgate.net

Beyond these fundamental roles, the indole nucleus is the active principle in many alkaloids, which are naturally occurring compounds with potent physiological effects. nih.govbohrium.com Prominent examples include reserpine, historically used as an antihypertensive and antipsychotic agent, and mitomycin C, an antitumor antibiotic. bohrium.commdpi.com The structural versatility of the indole ring allows it to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes. nih.gov This has led to the development of numerous successful drugs across different therapeutic areas, such as the anti-inflammatory drug indomethacin, the migraine medication frovatriptan, and the antiemetic ondansetron. nih.gov The widespread occurrence of the indole motif in both nature and medicine underscores its profound importance in biological systems and as a template for drug design. nih.govresearchgate.netbohrium.com

Historical Context of Indole Derivatives in Drug Discovery

The journey of indole chemistry began in the 19th century, not in medicine, but in the study of dyes. wisdomlib.orgwikipedia.org In 1866, the renowned chemist Adolf von Baeyer first synthesized indole by reducing oxindole, a derivative of isatin (B1672199) which in turn was obtained from the oxidation of the dye indigo. wikipedia.orgpcbiochemres.comnih.gov The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil), reflecting its origin. wisdomlib.org For several decades, indole derivatives were primarily of interest as dyestuffs. wikipedia.org

A significant shift occurred in the 1930s when the scientific community recognized that the indole nucleus is a core component of many important natural compounds, including tryptophan and plant hormones known as auxins. wikipedia.orgpcbiochemres.com This discovery sparked intense research into the chemistry and biological activity of indole derivatives. A major breakthrough in synthetic methodology was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a versatile and widely used method for creating substituted indoles that is still in use today. wikipedia.orgnih.gov Over the years, numerous other synthetic methods have been developed, such as the Leimgruber-Batcho, Baeyer-Emmerling, and Hemetsberger-Knittel syntheses, further expanding the ability of chemists to create diverse indole-based molecules. wikipedia.orgpcbiochemres.comnih.gov This rich history of synthesis and the growing understanding of the scaffold's biological roles have cemented the position of indole derivatives as a vital area of research in modern drug discovery. mdpi.comnih.gov

Position of Methyl 1H-indole-7-carboxylate within Indole Chemistry Research

Within the vast family of indole compounds, this compound holds a specific and important role, primarily as a versatile chemical building block. cymitquimica.comlookchem.comlookchem.com It is an organic compound characterized by the core indole structure with a methyl ester (carboxylate) group attached at the 7-position of the ring. cymitquimica.com While not typically an end-product therapeutic agent itself, it serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules. cymitquimica.comlookchem.coma2bchem.com

The utility of this compound stems from its chemical reactivity. The ester functional group can undergo various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the attachment of different molecular fragments. cymitquimica.com The indole ring itself can also be modified. This structural versatility makes it a valuable precursor for creating libraries of novel indole derivatives to be tested for biological activity. a2bchem.com Research has shown that derivatives synthesized from indole-7-carboxylate scaffolds can exhibit a range of biological properties, including potential as antimicrobial agents and HIV integrase inhibitors. Therefore, this compound is a key starting material for medicinal chemists aiming to explore new therapeutic avenues based on the privileged indole scaffold. cymitquimica.coma2bchem.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 93247-78-0 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Melting Point | 47-48°C |

| Boiling Point | 331.7±15.0 °C at 760 mmHg |

| Density | 1.3±0.1 g/cm³ |

| Flash Point | 154.4±20.4 °C |

| IUPAC Name | This compound |

Data sourced from multiple chemical databases. chemsrc.comnih.govmatrix-fine-chemicals.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLOEULOTNVCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70918582 | |

| Record name | Methyl 1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93247-78-0 | |

| Record name | Methyl 1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl indole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 1h Indole 7 Carboxylate and Its Analogues

Direct Synthesis of Methyl 1H-indole-7-carboxylate

The direct synthesis of this compound can be approached through several established methods for indole (B1671886) ring formation, followed by or incorporating the ester functionality at the C7 position.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of this compound, a suitable precursor would be (2-(methoxycarbonyl)phenyl)hydrazine, which can be reacted with a glyoxylate (B1226380) equivalent or a similar two-carbon aldehyde synthon.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a -sigmatropic rearrangement (the aza-Cope rearrangement) under acidic conditions to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. While direct examples for this compound are not extensively documented in readily available literature, the synthesis of analogous structures such as 2-ethyl-3-methyl-1H-indole-7-carboxylate has been reported using 4-hydrazinobenzoic acid and 3-methyl-2-pentanone, followed by esterification. uninsubria.it This suggests the viability of the Fischer approach, provided the appropriately substituted hydrazine (B178648) precursor is accessible.

Table 1: Key Features of the Fischer Indole Synthesis for Indole-7-carboxylates

| Feature | Description | Reference |

| Starting Materials | A substituted phenylhydrazine (e.g., (2-(methoxycarbonyl)phenyl)hydrazine) and a carbonyl compound. | orgsyn.org |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). | orgsyn.org |

| Key Intermediate | Phenylhydrazone, which rearranges to a di-imine. | orgsyn.org |

| Advantages | Versatility in accessing a wide range of substituted indoles. | orgsyn.org |

| Limitations | The availability of the substituted phenylhydrazine precursor can be a challenge. |

Alternative Cyclization Strategies for Indole Ring Formation

Several other cyclization methods provide alternatives to the Fischer synthesis for the formation of the indole-7-carboxylate core.

Leimgruber-Batcho Indole Synthesis: This powerful method utilizes an o-nitrotoluene derivative as the starting material. For this compound, the synthesis would commence with methyl 2-methyl-3-nitrobenzoate. This precursor is first reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of the enamine, typically using a reducing agent like Raney nickel with hydrazine or catalytic hydrogenation, yields the indole ring. wikipedia.org This method is advantageous due to the commercial availability of many o-nitrotoluene precursors and the generally high yields. wikipedia.org For instance, the synthesis of methyl indole-4-carboxylate has been achieved in high yield using this methodology. clockss.org

Palladium-Catalyzed Reductive N-Heteroannulation: This modern approach involves the palladium-catalyzed reductive cyclization of 2-nitrostyrene derivatives. orgsyn.org The synthesis of methyl indole-4-carboxylate has been demonstrated through the palladium-catalyzed reaction of methyl 2-ethenyl-3-nitrobenzoate in the presence of carbon monoxide and a phosphine (B1218219) ligand. orgsyn.orgorgsyn.org This method offers a flexible route to functionalized indoles and is compatible with various functional groups. orgsyn.org

Heck Cyclization: Intramolecular Heck reactions can be employed to construct the indole ring. This typically involves the palladium-catalyzed cyclization of an N-allyl-2-haloaniline derivative. numberanalytics.com While not a direct route to the carboxylate, this strategy can be used to form the core indole structure, which can then be functionalized.

Table 2: Comparison of Alternative Cyclization Strategies

| Synthetic Method | Starting Material Example | Key Reagents | Advantages | Reference |

| Leimgruber-Batcho | Methyl 2-methyl-3-nitrobenzoate | DMF-DMA, Raney Ni/H₂ or Pd/C | High yields, readily available precursors. | wikipedia.org |

| Pd-Catalyzed Annulation | Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)₂, PPh₃, CO | Functional group tolerance, mild conditions. | orgsyn.orgorgsyn.org |

| Heck Cyclization | N-allyl-2-haloaniline derivative | Pd catalyst, base | Forms the indole core for further functionalization. | numberanalytics.com |

Esterification Routes to the C7-Carboxylate Moiety

A common and straightforward method to obtain this compound is through the esterification of 1H-indole-7-carboxylic acid. This can be achieved using standard esterification protocols.

Acid-Catalyzed Esterification: The reaction of 1H-indole-7-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), under reflux conditions, provides the methyl ester.

Coupling Agent-Mediated Esterification: Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride (SOCl₂) can be used to activate the carboxylic acid for reaction with methanol.

The precursor, 1H-indole-7-carboxylic acid, can be synthesized via various indole-forming reactions that accommodate a carboxylic acid functionality on the starting benzene (B151609) ring.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved either by functionalizing the pre-formed indole ring or by starting with already substituted precursors.

Regioselective Functionalization Strategies

Directing the functionalization to a specific position on the indole ring can be challenging due to the inherent reactivity of the C2 and C3 positions. However, various strategies have been developed for the regioselective functionalization at the C7 position.

Directed Metalation: The use of a directing group on the indole nitrogen can facilitate metalation at the C7 position. For example, an N-P(O)tBu₂ group can direct palladium-catalyzed arylation to the C7 position with high selectivity. This directing group can later be removed.

Reduction-Functionalization-Oxidation: An alternative approach involves the reduction of the indole to an indoline (B122111). The C7 position of the indoline can then be functionalized, for example, through arylation, followed by re-oxidation to the indole.

Halogenation: Direct halogenation of the indole ring can provide a handle for further functionalization through cross-coupling reactions. For instance, the bromination of an indole ester at the 3-position using N-bromosuccinimide (NBS) is a common step, which can then be followed by other transformations.

Table 3: Regioselective C7 Functionalization Techniques

| Strategy | Directing/Activating Group | Reaction Type | Key Reagents | Reference |

| Directed C-H Arylation | N-P(O)tBu₂ | Palladium-catalyzed arylation | Pd(OAc)₂, Phenylboronic acid | |

| Indoline Route | None (Indoline intermediate) | C-H arylation | Pd catalyst, oxidant | |

| Halogenation/Coupling | Halogen (e.g., Br) | Suzuki-Miyaura coupling | Pd catalyst, boronic acid |

Precursor-Based Synthetic Routes

A powerful strategy for synthesizing substituted this compound derivatives is to start with a benzene ring that already contains the desired substituents. This approach offers excellent control over the final substitution pattern.

For example, a substituted o-nitrotoluene can be used in a Leimgruber-Batcho synthesis to produce a correspondingly substituted indole. Similarly, a substituted aniline (B41778) can be a starting point for various indole syntheses. The synthesis of 2,3-disubstituted indoles has been achieved from (2-aminobenzyl)triphenylphosphonium bromides and various aldehydes. iastate.edu This highlights the potential of using pre-functionalized building blocks to construct complex indole structures.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final indole product. The methods described provide a versatile toolbox for the synthesis of this compound and its analogues for various applications in chemical research and development.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use environmentally benign solvents, and decrease energy consumption, are increasingly being integrated into the synthesis of indole derivatives. tandfonline.comresearchgate.net These approaches offer more sustainable alternatives to traditional methods.

Microwave-assisted synthesis has emerged as a significant green technique, often leading to shorter reaction times, higher yields, and enhanced purity. tandfonline.comresearchgate.net This technology has been successfully applied to the palladium-catalyzed intramolecular oxidative coupling for preparing a series of 2-methyl-1H-indole-3-carboxylate derivatives. unina.it In one study, N-aryl enamine carboxylates, derived from commercially available anilines, were converted to their corresponding indoles under microwave irradiation. The reaction, catalyzed by Pd(OAc)₂ with Cu(OAc)₂ as an oxidant, proceeded efficiently at 60°C in DMF. tandfonline.comresearchgate.net This method highlights the advantages of microwave heating in facilitating transition metal-mediated cyclizations. unina.it

The use of novel, environmentally friendly catalysts is another key aspect of green chemistry. A bioglycerol-based carbon sulfonic acid has been employed as a biodegradable and effective catalyst for the synthesis of various bis(indolyl)methanes, demonstrating the potential of renewable resources in catalysis. nih.gov Furthermore, reactions in aqueous media are highly desirable. For instance, a zinc-linked amino acid complex, [Zn(L-proline)₂], has been used as a reusable catalyst for synthesizing indol-3-yl-4H-pyran derivatives in a water-ethanol mixture under microwave irradiation, showcasing a process with high atom economy and mild conditions.

Ionic liquids also serve as green alternatives to volatile organic solvents. In a modification of the Fischer indole synthesis, an ionic liquid catalyst, [BMIM][HSO₄], was used in conjunction with microwave-assisted heating (100 W, 120°C) to produce 2-ethyl-3-methyl-1H-indole-7-carboxylic acid with high yield (89%) and regioselectivity.

Catalytic Systems in the Preparation of this compound and Derivatives

Catalysis is fundamental to the synthesis of indoles, with various systems developed to control selectivity and improve efficiency. Palladium, copper, and acid-based catalysts are prominent in the synthesis of this compound and its analogues.

The Leimgruber-Batcho indole synthesis is a powerful alternative to the Fischer synthesis, starting from o-nitrotoluenes. wikipedia.org This two-step process first involves the formation of an enamine, followed by a reductive cyclization to form the indole ring. wikipedia.org Various catalytic systems can be employed for the reduction step, including Raney nickel with hydrazine, or catalytic hydrogenation using palladium on carbon (Pd/C). wikipedia.orgclockss.org This method is advantageous due to the commercial availability of many o-nitrotoluene precursors and the high yields achieved under relatively mild conditions. wikipedia.org For example, it has been used to prepare various substituted indoles, and a detailed procedure for the synthesis of methyl indole-4-carboxylate, a close analogue of the target compound, has been described. clockss.org

Palladium-catalyzed reactions are particularly versatile for indole synthesis. A significant development is the Pd-catalyzed C-7 selective C-H carbonylation of indolines. wiley.com This method uses an N-directing group to achieve carbonylation at the C-7 position with carbon monoxide (1 atm), catalyzed by Pd(OAc)₂. The resulting pyrroloquinazolinedione can then be oxidized to the corresponding indole derivative. wiley.com

Palladium catalysis is also central to carbonylative cyclizations of 2-alkynylanilines. Shen and co-workers developed a selective synthesis of methyl 1-benzyl-1H-indole-3-carboxylates using a Pd(tfa)₂ catalyst with p-benzoquinone as an oxidant in a DMSO/MeOH solvent mixture. beilstein-journals.org The reaction conditions can be tuned to selectively produce either indole-3-carboxylates or bis(indolyl)methanones by changing the ligand and solvent system. rsc.org

The table below summarizes representative catalytic systems used in the synthesis of indole carboxylate derivatives.

| Reaction Type | Substrate | Catalytic System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pd-Catalyzed Cyclization-Carbonylation | N-Benzyl-2-alkynylaniline | Pd(tfa)₂ / p-benzoquinone | DMSO/MeOH | 0-15 °C, 48-120 h | Methyl 1-benzyl-1H-indole-3-carboxylate | Good | beilstein-journals.org |

| Microwave-Assisted Pd-Catalyzed Oxidation | N-Aryl enamine carboxylate | Pd(OAc)₂ / Cu(OAc)₂ / K₂CO₃ | DMF | 60 °C, Microwave | 2-Methyl-1H-indole-3-carboxylate derivative | Excellent | unina.it |

| Leimgruber-Batcho Reductive Cyclization | β-Dimethylamino-2-nitrostyrene derivative | H₂, Pd/C | Benzene | Not specified | Substituted Indole | Good | clockss.org |

| Fischer Indole Synthesis (Microwave-Assisted) | 4-Hydrazinobenzoic acid / 3-Methyl-2-pentanone | [BMIM][HSO₄] | Not specified (Ionic Liquid) | 120 °C, 45 min, Microwave | 2-Ethyl-3-methyl-1H-indole-7-carboxylic acid | 89% | Not applicable |

Copper-catalyzed reactions are also relevant, particularly for functional group transformations on the indole core. For instance, the cyanation of ethyl 3-bromo-1H-indole-7-carboxylate can be achieved using copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures in an Ullmann-type coupling to yield ethyl 3-cyano-1H-indole-7-carboxylate.

Reactivity and Derivatization of Methyl 1h Indole 7 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on the indole core is typically the C3 position, which is significantly more reactive than benzene (B151609). rjptonline.org However, the substitution pattern of methyl 1H-indole-7-carboxylate can be influenced by the directing effects of its existing substituents.

The electron-withdrawing nature of the carboxylate group at C7 deactivates the benzene portion of the indole ring towards electrophilic attack. Consequently, electrophilic substitution reactions are expected to occur preferentially on the pyrrole (B145914) ring. Should the C3 position be occupied, substitution may then occur at the C2 position. rjptonline.org

Common electrophilic substitution reactions for indoles include:

Nitration: Typically carried out with non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate to avoid polymerization that can occur under strongly acidic conditions. bhu.ac.in

Halogenation: Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane (B109758) (DCM) or acetic acid.

Acylation: Can occur at the C3 position. If the C3 position is already substituted, acylation might take place at the nitrogen atom. bhu.ac.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indole Derivatives

| Position | Reactivity Driver | Typical Reagents | Product Type |

|---|---|---|---|

| C3 | Highest electron density in the pyrrole ring. | NBS, Benzoyl Nitrate | 3-Substituted Indoles |

| C2 | Activated if C3 is blocked. | Varies based on electrophile | 2,3-Disubstituted Indoles |

| C6 | Occurs if C2 and C3 are blocked. | Varies based on electrophile | C6-Substituted Indoles |

This table provides a generalized overview of electrophilic substitution on the indole nucleus. Actual outcomes can vary based on specific reaction conditions and the full substitution pattern of the indole.

Nucleophilic Reactions Involving the Carboxylate Group

The methyl carboxylate group at the C7 position is an electrophilic center and can undergo nucleophilic acyl substitution. This allows for the modification of the ester functionality into other important chemical groups.

One of the most common reactions is hydrolysis , where the methyl ester is converted to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification. google.com

The resulting carboxylic acid can then serve as a precursor for a variety of other functional groups. For instance, it can be converted to amides by reaction with amines, often in the presence of a coupling agent.

Another key reaction is reduction . The ester can be reduced to the corresponding primary alcohol. However, care must be taken to choose a reducing agent that does not also reduce the indole ring. Reagents like lithium aluminum hydride (LiAlH4) are generally not suitable as they can reduce the heterocyclic ring. bhu.ac.in

Modifications and Transformations of the Indole N-H Position

The proton on the indole nitrogen is weakly acidic and can be removed by a strong base to form an N-anion. bhu.ac.in This N-anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the N1 position.

Common transformations at the N-H position include:

N-Alkylation: Reaction with alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) leads to the formation of N-alkylated indoles.

N-Acylation: The introduction of an acyl group can be achieved by reacting the indole with an acid chloride or anhydride.

N-Protection: The N-H group is often protected during multi-step syntheses to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Palladium-Catalyzed Cross-Coupling Reactions at C7 and Other Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are particularly useful for introducing substituents at the C7 position and other positions on the indole ring, provided a suitable leaving group (like a halogen) is present.

Common palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. For instance, a bromo-substituted this compound can be coupled with an arylboronic acid to form a C-C bond. acs.org

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide and an amine.

Recent research has also focused on the direct C-H activation and arylation of indoles at the C7 position, which can be achieved with high selectivity using a palladium catalyst in the presence of a suitable directing group and ligand. acs.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Indole Scaffolds

| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound + Halide | Pd(PPh₃)₄, PdCl₂(dppf) | C-C |

| Heck | Alkene + Halide | Pd(OAc)₂, P(o-tol)₃ | C-C |

| Sonogashira | Terminal Alkyne + Halide | PdCl₂(PPh₃)₂, CuI | C-C (alkynyl) |

| Buchwald-Hartwig | Amine + Halide | Pd₂(dba)₃, BINAP | C-N |

This table provides a general overview. Specific conditions can vary significantly based on the substrates and desired products.

Stereoselective Transformations of this compound Derivatives

The development of stereoselective transformations of indole derivatives is crucial for the synthesis of enantiomerically pure pharmaceutical compounds. For derivatives of this compound, stereoselectivity can be introduced in several ways.

One approach is the asymmetric hydrogenation of the indole ring to form chiral indolines. This can be achieved using chiral iridium or rhodium catalysts. The presence of substituents on the indole ring can influence the stereochemical outcome of the reaction. chinesechemsoc.org

Another method involves the stereoselective reduction of a double bond within a substituent attached to the indole nucleus. For example, the reduction of an α,β-unsaturated ketone derivative can be performed using chiral reducing agents to yield a product with a specific stereochemistry. acs.org

Furthermore, stereoselective C-H functionalization reactions are an emerging area. For example, rhodium-catalyzed 2-C–H 1,3-dienylation of indoles with allenyl carbonates has been shown to proceed with high stereoselectivity. rsc.org

Formation of Heterocyclic Rings Incorporating the this compound Scaffold

The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The reactivity of the indole ring and the carboxylate group can be harnessed to construct new rings.

One strategy involves the reaction of the indole nitrogen and the C2 position with a bifunctional electrophile to form a new ring fused to the a-face of the indole. For example, reaction with a haloacetyl chloride could lead to the formation of a pyrrolo[1,2-a]indole system.

Another approach is to utilize the carboxylate group. For instance, the corresponding carboxylic acid can be condensed with a diamine to form a new heterocyclic ring. A patent describes the synthesis of tetrahydropyrazino[1,2-a]indole-7-carboxylates, where a pyrazinone ring is fused to the indole core. google.com

Furthermore, intramolecular cyclization reactions can be employed. For example, an indole with a suitable tethered functional group at the C7 position can undergo cyclization to form a new ring fused to the benzene portion of the indole. The synthesis of pyrrolo[3,2,1-ij]quinolines has been achieved through a three-component coupling reaction involving 1H-indole-7-carbaldehydes, anilines, and alkenes. researchgate.net

Biological and Medicinal Chemistry Applications of Methyl 1h Indole 7 Carboxylate Scaffolds

Role as a Privileged Scaffold in Bioactive Molecule Synthesis

The indole (B1671886) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. ijpsr.inforesearchgate.net This designation stems from its presence in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. ijpsr.inforsc.org The indole structure is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. ijpsr.inforsc.org This unique structure allows it to mimic protein structures and bind to various enzymes, making it an excellent starting point for drug discovery. ijpsr.info

Methyl 1H-indole-7-carboxylate, as a derivative of the core indole structure, is a valuable intermediate in the synthesis of more complex molecules. chemimpex.com Its chemical properties make it a key building block for pharmaceuticals, particularly those targeting neurological disorders, as well as for agrochemicals like herbicides and fungicides. chemimpex.com The versatility of the indole scaffold has led to its incorporation into a multitude of approved drugs and compounds currently in clinical development for treating a range of diseases, including cancer, infections, and inflammatory conditions. researchgate.netunina.it

Applications in the Synthesis of Specific Pharmacological Agents

The this compound scaffold is a foundational component in the synthesis of various targeted therapeutic agents.

Inhibitors of CD38

While direct synthesis of CD38 inhibitors specifically from this compound is not extensively detailed in the provided research, the broader indole scaffold is a key component in various heterocyclic compounds designed as enzyme inhibitors. The functional groups of this compound, the ester at position 7 and the reactive nitrogen at position 1, provide versatile points for chemical modification to create libraries of compounds for screening against therapeutic targets like the enzyme CD38.

Anticancer Agent Precursors

The indole nucleus is a cornerstone in the development of anticancer agents. nih.govnih.gov Many natural and synthetic indole derivatives have demonstrated the ability to induce cell death in various cancer cell lines. nih.gov The anticancer mechanisms of indole-based compounds are diverse, including the inhibition of tubulin polymerization, suppression of protein kinases, and induction of apoptosis. mdpi.com

Derivatives of indole-2-carboxylate (B1230498) have shown significant anti-proliferative activity against liver (HepG2), lung (A549), and breast (MCF7) cancer cells, with some compounds exhibiting greater potency than the established drug etoposide. nih.gov Similarly, novel indole-based arylsulfonylhydrazides have been synthesized and evaluated against breast cancer cell lines. One such compound, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide , showed promising and selective inhibition of MCF-7 and MDA-MB-468 cancer cells. nih.gov The development of indolyl-1,2,4-triazoles has also yielded compounds with broad activity against multiple human cancer cell lines. researchgate.net

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 μM | nih.gov |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 μM | nih.gov |

| 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7i) | PaCa2 (Pancreatic) | 0.8 μM | researchgate.net |

| 3-(4'-piperidinyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7n) | MCF7 (Breast) | 1.6 μM | researchgate.net |

| Compound 4e (a substituted-N-benzyl-1H-indole-2-carbohydrazide) | MCF-7, A549, HCT | Average 2 µM | mdpi.com |

Antimicrobial Agent Precursors

Indole derivatives are also valuable as precursors for antimicrobial agents. They have been developed to combat drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov For instance, a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones were synthesized and showed significant antibacterial activity. The compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one was particularly potent against MRSA with a minimum inhibitory concentration (MIC) of 0.98 μg/mL. nih.gov

Furthermore, inhibitors targeting bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for producing H₂S which protects bacteria from oxidative stress, have been developed from a 6-bromoindole building block. nih.gov Suppressing this enzyme makes bacteria more vulnerable to antibiotics. nih.gov Compounds like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) are examples of such inhibitors derived from the indole scaffold. nih.gov

Other Bioactive Molecule Synthesis (e.g., Antimalarial, Antiviral, Anti-inflammatory)

The versatility of the this compound scaffold extends to the synthesis of a variety of other bioactive agents.

Antiviral Agents : The indole scaffold is a key feature in many antiviral compounds. unina.it Specifically, indole-7-carboxamides have been developed as potent HIV-1 attachment inhibitors. A simple methyl amide analog derived from this series demonstrated a promising profile with good metabolic stability and favorable pharmacokinetic properties, highlighting its potential as an orally bioavailable antiviral agent. nih.gov

Anti-inflammatory Agents : Indole derivatives have been explored for their anti-inflammatory properties. cuestionesdefisioterapia.com Novel series of indolizine-1-carboxylates, which are structurally related to indoles, have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com One compound in this class showed activity comparable to the well-known NSAID, indomethacin. mdpi.com

Antimalarial Agents : Indole-based structures are found in meridianins, marine alkaloids that have shown potential antimalarial activity. nih.gov The development of hybrid molecules containing the 1,2,4-triazole ring, another important pharmacophore, has also yielded compounds with antimalarial properties. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of the indole scaffold, SAR studies have provided key insights into how different chemical modifications affect biological activity.

In the development of HIV-1 fusion inhibitors, SAR studies on an indole-based scaffold defined the importance of shape, contact surface area, and other molecular properties for binding to the gp41 transmembrane glycoprotein. acs.org Thirty new compounds were evaluated to optimize the basic scaffold. acs.org

For a series of 1H-indole-2-carboxamides acting as CB1 allosteric modulators, SAR studies revealed that potency was enhanced by specific substitutions. nih.gov A diethylamino group at the 4-position of a phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position were all found to be beneficial for activity. nih.gov

| Scaffold/Series | Target/Application | Favorable Modifications | Reference |

|---|---|---|---|

| Indole-based gp41 inhibitors | HIV-1 Fusion Inhibition | Optimization of shape and contact surface area for binding to a hydrophobic pocket. | acs.org |

| 1H-indole-2-carboxamides | CB1 Allosteric Modulation | - Diethylamino group on phenyl ring

| nih.gov |

| Indole-7-carboxamides | HIV-1 Attachment Inhibition | - Heteroaryl carboxamides at C7 for pM potency

| nih.gov |

Mechanisms of Action for Biological Activity

The biological activity of this compound analogs is diverse, with their therapeutic effects arising from a variety of molecular mechanisms. The indole nucleus is a key pharmacophore that allows these compounds to interact with multiple biological targets, leading to outcomes such as the inhibition of cancer cell proliferation and the disruption of pathogenic microorganisms. mdpi.com

One of the primary mechanisms through which indole derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. mdpi.com This can be achieved through the inhibition of anti-apoptotic proteins like Mcl-1 and Bcl-2. mdpi.com Furthermore, these compounds can interfere with DNA replication and repair processes by suppressing enzymes such as DNA topoisomerases and poly(ADP-ribose) polymerase 1 (PARP). mdpi.com The inhibition of histone deacetylases (HDAC) and aromatases represents another avenue by which these molecules can exhibit anticancer activity. mdpi.com

In the context of antimicrobial action, indole scaffolds have demonstrated the ability to interfere with essential cellular processes in bacteria and fungi. While the precise mechanisms can vary depending on the specific analog, they often involve the disruption of cell membrane integrity, inhibition of crucial enzymes, or interference with biofilm formation.

Prodrug Strategies and Metabolic Considerations for this compound Analogs

To enhance the therapeutic potential of this compound analogs, prodrug strategies are often employed. A prodrug is an inactive or less active molecule that is converted into the active drug form within the body through metabolic processes. This approach can overcome challenges such as poor solubility, limited permeability, and unfavorable pharmacokinetic profiles. mdpi.com

A common prodrug strategy involves the modification of the methyl ester group of the indole-7-carboxylate. For instance, converting the parent carboxylic acid (after hydrolysis of the methyl ester) into a more lipophilic ester, such as a medoxomil ester, can enhance oral bioavailability. nih.gov Upon absorption, endogenous esterase enzymes hydrolyze the promoiety, releasing the active carboxylic acid. nih.gov This strategy masks the polar carboxylic acid group, improving its ability to cross biological membranes. nih.gov

Metabolic considerations are crucial for the design of effective drugs. The this compound scaffold is subject to several metabolic transformations. A primary metabolic pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid by esterase enzymes. nih.gov Another significant metabolic route involves the hydroxylation of methyl groups on the indole ring, a reaction typically catalyzed by cytochrome P450 enzymes. nih.govacs.org This hydroxylation is often followed by further oxidation to a carboxylic acid. nih.gov Understanding these metabolic "soft spots" allows medicinal chemists to design analogs with improved metabolic stability and pharmacokinetic properties. acs.org For example, replacing a metabolically labile methyl group with a more robust substituent, like a cyclopropyl group, can enhance the compound's resistance to metabolic degradation. acs.org

Indole-Isatin Conjugates in Medicinal Chemistry

A particularly fruitful area of research involves the creation of hybrid molecules that conjugate the indole scaffold with isatin (B1672199), another biologically important heterocyclic compound. nih.gov This molecular hybridization aims to combine the pharmacophoric features of both moieties to create new chemical entities with potentially synergistic or enhanced biological activities, particularly as anticancer agents. nih.govpensoft.net

Isatin and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. pensoft.netbiomedres.us By linking the indole structure, often via a carbohydrazide bridge, to the isatin core, researchers have developed potent antiproliferative agents. nih.gov

One notable study detailed the synthesis of a series of isatin-indole conjugates and evaluated their in vitro antiproliferative activity against human cancer cell lines. nih.gov Several of these conjugates displayed significant cytotoxicity. For example, one specific compound, 5m , exhibited an IC₅₀ value of 1.17 µM, making it approximately seven times more potent than the established anticancer drug sunitinib (IC₅₀ = 8.11 µM) in the same assay. nih.govresearchgate.netnih.gov

The mechanism of action for these conjugates often involves the disruption of the cell cycle. nih.gov The potent compound 5m was found to cause cell cycle arrest in the G1 phase, with a corresponding decrease in the number of cells in the S and G2/M phases. nih.govresearchgate.netnih.gov This effect was associated with a reduction in the phosphorylation of the retinoblastoma protein and altered expression of key cell cycle-associated proteins like cyclin B1 and cyclin D1. nih.gov Furthermore, the compound was shown to induce apoptosis by activating caspase-3 and increasing the expression of the pro-apoptotic protein Bax. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| 5m | Human Cancer Cell Line | 1.17 | Sunitinib | 8.11 |

Spectroscopic and Analytical Methodologies in the Study of Methyl 1h Indole 7 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of methyl 1H-indole-7-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the N-H proton, the aromatic protons on the indole (B1671886) ring, and the methyl protons of the ester group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6) would appear in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns (doublets, triplets) determined by their position relative to the ester group. The protons on the pyrrole (B145914) ring (H-2, H-3) also resonate in the aromatic region, often as doublets or triplets of doublets. thieme-connect.de The methyl group of the ester function is expected to appear as a sharp singlet at approximately δ 3.9 ppm. While many studies utilize this compound as a starting material, they often report the NMR data for the subsequent products rather than the starting material itself. nih.govgoogle.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show ten distinct signals. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ > 165 ppm). The eight carbons of the indole ring typically resonate in the range of δ 100-140 ppm. The methyl carbon of the ester group would be found at a much higher field, typically around δ 52 ppm.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| N-H | >10.0 (broad singlet) | - |

| C2-H | ~7.3 (t) | ~125 |

| C3-H | ~6.6 (dd) | ~103 |

| C4 | - | ~122 |

| C4-H | ~7.8 (d) | - |

| C5 | - | ~121 |

| C5-H | ~7.1 (t) | - |

| C6 | - | ~129 |

| C6-H | ~7.7 (d) | - |

| C7 | - | ~115 |

| C3a | - | ~128 |

| C7a | - | ~135 |

| C=O | - | ~168 |

| O-CH₃ | ~3.9 (s) | ~52 |

Note: The chemical shift values are predictions based on the general spectroscopy of indole derivatives and may vary depending on the solvent and experimental conditions. thieme-connect.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS-ESI)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is particularly useful for obtaining highly accurate mass measurements.

The molecular formula of this compound is C₁₀H₉NO₂. The calculated exact mass (monoisotopic mass) is 175.0633 g/mol . In HRMS-ESI analysis, the compound is typically observed as the protonated molecule, [M+H]⁺, with an expected m/z of 176.0706. The high accuracy of HRMS allows for the unambiguous confirmation of the elemental composition. While several studies confirm the use of mass spectrometry for the characterization of reaction products derived from this compound, specific fragmentation data for the parent compound is not extensively detailed in the literature. acs.org

Plausible fragmentation pathways under mass spectrometric analysis could involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire carbomethoxy group (-COOCH₃, 59 Da), leading to significant fragment ions that can help confirm the structure.

Interactive Data Table: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Exact Mass | 175.0633 |

| [M+H]⁺ (ESI) | 176.0706 |

| [M+Na]⁺ (ESI) | 198.0525 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by several key absorption bands. A sharp, medium-intensity band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. The most intense band in the spectrum is typically the C=O stretching vibration of the ester carbonyl group, which is expected to appear around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. Additionally, C-O stretching bands for the ester linkage are expected in the 1100-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic ring system.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ester C=O | Stretch | 1700 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the π-electron system of the indole chromophore. The indole ring system gives rise to characteristic absorption bands in the ultraviolet region. Typically, indoles exhibit two main absorption maxima. The first, more intense band (the B-band) appears around 200-230 nm, and a second, broader band with fine structure (the L-band) is observed in the 260-290 nm region. The position and intensity of these bands can be influenced by the solvent and the nature and position of substituents on the indole ring. The presence of the electron-withdrawing methyl carboxylate group at the 7-position is expected to cause a slight shift in these absorption maxima compared to unsubstituted indole.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), a sharp, symmetrical peak would be expected for the pure compound. The retention time is a characteristic property under specific chromatographic conditions. Purity can be determined by integrating the peak area, with commercial suppliers often reporting purities greater than 99.0% as determined by HPLC. ruifuchems.com

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, can also be employed for purity analysis, often in conjunction with a mass spectrometer (GC-MS) for peak identification.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. This technique unambiguously confirms the molecular connectivity and provides detailed data on bond lengths, bond angles, and torsional angles. For this compound, which is a crystalline solid with a reported melting point of 47-48°C, this method is highly applicable. echemi.com

Studies have reported the synthesis and subsequent use of this compound, with at least one report mentioning the determination of its X-ray crystal structure. ruiran.me An X-ray crystallographic analysis would confirm the planarity of the bicyclic indole core and reveal the conformation of the methyl carboxylate group relative to the ring. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential π-stacking between the aromatic rings, which govern the crystal packing in the solid state.

Computational and Theoretical Investigations of Methyl 1h Indole 7 Carboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like methyl 1H-indole-7-carboxylate. Studies on similar indole (B1671886) derivatives, such as methyl 1H-indol-5-carboxylate, have utilized DFT methods like B3LYP, M06-2X, and CAM-B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to investigate ground state geometry, molecular properties, and electronic structure. researchgate.net For instance, the optimization of molecular geometry and subsequent frequency calculations can confirm the stability of the computed structure.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE = ELUMO - EHOMO) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. scispace.com A smaller energy gap suggests higher reactivity. In a study on a different indole derivative, the HOMO and LUMO energy values were calculated to be –5.629 eV and –2.053 eV, respectively, resulting in an energy gap of 3.576 eV. scispace.com The spatial distribution of these orbitals indicates the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Furthermore, the molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is critical for understanding intermolecular interactions. scispace.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For indole derivatives, molecular docking has been employed to investigate their inhibitory potential against various enzymes. jocpr.comscispace.comqeios.com

The process typically involves preparing the 3D structures of both the ligand (this compound) and the target receptor. Docking software, such as AutoDock, is then used to explore the possible binding modes of the ligand within the active site of the receptor. mdpi.comjocpr.com The results are often scored based on the binding energy, with lower binding energies indicating a more stable protein-ligand complex. qeios.com

For example, in a study of a novel indole derivative, molecular docking revealed a strong affinity towards tyrosinase, suggesting its potential as an antioxidant agent. mdpi.com Similarly, docking studies on methyl indole-3-carboxylate (B1236618) identified it as a potential inhibitor of Mitogen-activated protein kinase 14, an enzyme linked to cervical cancer. scispace.com These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site, providing a rationale for the observed or predicted biological activity. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to understand the energy barriers between them. The collection of all possible conformations and their corresponding energies forms the potential energy landscape (PEL). chemrxiv.org

For flexible molecules, identifying the global minimum energy conformation is crucial. This can be achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of systematic changes in its rotatable bonds. nih.gov For instance, in a study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid, a stable conformer was identified by varying the appropriate dihedral angles. nih.gov

Advanced techniques like Markov state models (MSMs) can be used to analyze molecular dynamics simulation trajectories to understand the conformational free energy landscape. chemrxiv.org These models provide insights into the different conformational states, their populations, and the kinetics of transitions between them, which can be influenced by the solvent environment. chemrxiv.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For example, the vibrational frequencies calculated using DFT methods can be used to simulate the infrared (IR) and Raman spectra of a molecule. researchgate.net A study on methyl 1H-indol-5-carboxylate performed a comprehensive vibrational analysis for its conformers at the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental spectra. researchgate.net

Similarly, the electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can identify the electronic transitions responsible for the observed absorption bands. For methyl indole-3-carboxylate, the observed UV-Visible spectrum validated the π→π* electronic transition, which was consistent with the simulated spectrum. scispace.com Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can also be computed to aid in the structural elucidation of the molecule.

Molecular Dynamics Simulations for Biological Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. acs.org While molecular docking provides a static picture of the binding mode, MD simulations can assess the stability of the ligand-receptor complex and reveal changes in conformation that may occur upon binding.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com 2D-QSAR and 3D-QSAR models are developed using molecular descriptors that quantify various aspects of the molecular structure.

For indole derivatives, QSAR studies have been performed to predict their antioxidant and anticancer activities. biointerfaceresearch.commdpi.com These models are built using a training set of compounds with known activities and then validated using a test set. A statistically robust QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. For example, a 2D-QSAR model was developed for novel 1H-3-indolyl derivatives to identify the most promising candidates for in vitro antioxidant investigations. mdpi.com

Computational Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

A variety of computational descriptors can be calculated to predict the pharmacokinetic properties of a molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These descriptors are crucial for assessing the "drug-likeness" of a compound.

For this compound, several of these descriptors have been computed and are available in public databases like PubChem. nih.gov

| Descriptor | Value | Reference |

| Molecular Weight | 175.18 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | nih.gov |

| Exact Mass | 175.063328530 Da | nih.gov |

These descriptors are often used in conjunction with rules of thumb for drug-likeness, such as Lipinski's Rule of Five. biorxiv.org For example, a TPSA value of less than 140 Ų is generally associated with good cell membrane permeability. researchgate.net The number of rotatable bonds, which is 2 for this compound, influences conformational flexibility and bioavailability. nih.govresearchgate.net These computational descriptors provide a preliminary assessment of the potential of this compound as a drug candidate.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Traditional synthesis of methyl 1H-indole-7-carboxylate often involves the esterification of 1H-indole-7-carboxylic acid. chemicalbook.comechemi.com While effective, future research is focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies. Modern organic synthesis provides several powerful tools to achieve these goals.

One promising area is the application of transition-metal catalysis, particularly using palladium, copper, or rhodium, for C-H activation and functionalization. nih.govthieme-connect.com These methods could enable the direct carboxylation and subsequent esterification of the indole (B1671886) C7 position, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence. nih.govthieme-connect.com For instance, palladium-catalyzed alkoxycarbonylation has been successfully used for other indole positions and could be adapted for the C7-carboxylate. beilstein-journals.orgbeilstein-journals.org

Microwave-assisted organic synthesis (MAOS) is another avenue for enhancing efficiency. tandfonline.com By dramatically reducing reaction times and often improving yields, microwave irradiation could be applied to various steps in the synthesis of indole carboxylates, from the core indole formation to the final esterification. tandfonline.commdpi.com The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, further contributes to efficiency by minimizing purification steps and solvent waste. nih.gov Automated synthesis platforms, capable of performing numerous reactions on a nano- or micro-scale, can rapidly screen different catalysts, reagents, and conditions to identify optimal synthetic routes for this compound and its derivatives. nih.govfao.org

The table below summarizes emerging synthetic strategies and their potential advantages over classical methods.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Palladium-Catalyzed C-H Carbonylation | Direct functionalization of the C-H bond at the 7-position of the indole ring. nih.govthieme-connect.com | Fewer synthetic steps; higher atom economy; avoids harsh conditions. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions. tandfonline.com | Drastically reduced reaction times; improved yields; enhanced process control. |

| Automated Nanoscale Synthesis | High-throughput screening of reaction conditions on a small scale. nih.gov | Rapid optimization of synthetic protocols; reduced waste and cost. |

| Enzymatic Synthesis | Use of biocatalysts to perform specific chemical transformations. acs.org | High selectivity; mild reaction conditions; environmentally friendly. |

Exploration of New Pharmacological Targets for this compound Derivatives

This compound serves as a crucial intermediate in the synthesis of bioactive molecules, including inhibitors of the enzyme CD38, a target in cancer therapy. chemicalbook.com The indole scaffold is considered a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. nih.govrsc.org Future research will undoubtedly focus on modifying the this compound core to target novel pharmacological pathways implicated in various diseases.

Derivatives of indole are known to exhibit potent activity against a range of targets, and these provide a roadmap for future exploration starting from the 7-carboxylate scaffold:

Protein Kinase Inhibition : Many indole derivatives are potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase, which are critical regulators of cell proliferation and are often dysregulated in cancer. mdpi.commdpi.com New derivatives could be designed to be selective inhibitors of specific kinases involved in cancer or inflammatory diseases.

Tubulin Polymerization Inhibition : The indole ring is a key component of vinca (B1221190) alkaloids, a class of highly successful anticancer drugs that work by disrupting microtubule dynamics. mdpi.commdpi.com Novel compounds derived from this compound could be developed as new antimitotic agents that inhibit tubulin polymerization. mdpi.com

Modulation of Apoptosis : The anti-apoptotic proteins Bcl-2 and Mcl-1 are key targets in oncology, as their inhibition can restore the natural process of programmed cell death in cancer cells. Indole-based compounds have been successfully developed as potent inhibitors of these proteins. nih.govnih.gov

Neurodegenerative Diseases : The indole structure is present in neurotransmitters like serotonin (B10506), and its derivatives are being explored as agents against targets involved in neurodegeneration, such as monoamine oxidases (MAOs). mdpi.com

The exploration of these and other targets will be driven by high-throughput screening of compound libraries derived from this compound, providing new leads for a variety of therapeutic areas. acs.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The process of discovering and optimizing new drugs is lengthy and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by enabling faster and more predictive approaches. mdpi.com For this compound, AI can be integrated at multiple stages of the drug discovery pipeline.

Target Identification and Validation : AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel pharmacological targets for which new indole derivatives could be developed.

De Novo Drug Design : Generative AI models can design novel molecular structures based on the indole-7-carboxylate scaffold. These models learn the underlying rules of chemical structure and biological activity to propose new compounds with a high probability of binding to a specific target and possessing desirable drug-like properties.

Predictive Modeling : AI can build models to predict the activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual derivatives before they are synthesized, saving significant time and resources. mdpi.com This allows chemists to prioritize the synthesis of only the most promising candidates.

Drug Repurposing : Machine learning can identify new therapeutic uses for existing drugs or derivatives. An AI model could analyze the structural features of this compound derivatives and predict their potential activity against a wide range of biological targets, suggesting new applications beyond their original intent. mdpi.com

Advanced Computational Methodologies for Predictive Modeling

Parallel to AI, advanced computational chemistry methods provide deep, physics-based insights into molecular interactions, guiding the rational design of new therapies. These techniques are crucial for understanding how derivatives of this compound interact with their biological targets at an atomic level.

Molecular Docking : This is a widely used computational technique to predict the preferred binding orientation of a ligand (the indole derivative) within the active site of a target protein. nih.govmdpi.comnih.gov Docking studies can help prioritize compounds for synthesis and provide hypotheses about the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for biological activity. mdpi.comdoaj.org

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This can reveal how the binding of an indole derivative affects the protein's conformation and function, offering a more realistic understanding of the binding event than static docking poses.

Quantum Mechanics (QM) Calculations : QM methods can be used to accurately calculate the electronic properties of molecules, such as charge distribution and reactivity. nih.gov This is particularly useful for understanding reaction mechanisms and for parameterizing the simpler models used in docking and MD simulations, a process known as QM/MM (Quantum Mechanics/Molecular Mechanics).

These computational tools allow researchers to build highly predictive structure-activity relationship (SAR) models, accelerating the optimization of lead compounds by making the design cycle more efficient and informed. acs.org

Applications in Materials Science and Other Non-Biological Fields

The utility of the indole scaffold extends beyond biology into the realm of materials science. The electron-rich, aromatic nature of the indole ring makes it an excellent building block for functional organic materials. chemimpex.com Future research is poised to explore the use of this compound and its polymers in a variety of advanced applications.

Organic Electronics : Polyindoles, polymers made from indole monomers, are conducting polymers with interesting electronic and optical properties. materialsciencejournal.orgtandfonline.comrsc.org They are being investigated for use in electrochromic devices (smart windows), sensors, and as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comacs.orgjinjingchemical.com The specific substitution pattern of the 7-carboxylate could be used to fine-tune the electronic properties (e.g., the band gap) of the resulting polymer. nih.gov

Advanced Polymers and Coatings : Indole-based monomers can be incorporated into polyesters and other polymers to create materials with enhanced thermal stability and specific optical properties. nih.gov Such polymers could find use as high-performance plastics or as functional coatings that provide anti-corrosion or sensing capabilities. researchgate.net

Fluorescent Materials : The indole ring is inherently fluorescent. By modifying the core structure, researchers can create novel fluorescent probes and carbonized polymer dots (CPDs) for applications in chemical sensing and bio-imaging. nih.govmagtech.com.cn

The table below highlights potential non-biological applications for materials derived from this compound.

| Application Area | Material Type | Potential Function |

| Organic Electronics | Poly(this compound) | Active layer in OLEDs, OPVs, and transistors. chemimpex.com |

| Smart Materials | Indole-based polymers | Electrochromic layers for smart windows; chemical sensors. tandfonline.comrsc.org |

| Advanced Coatings | Polyindole nanocomposites | Anti-corrosion coatings; antimicrobial surfaces. nih.govresearchgate.net |

| Optical Materials | Indole-containing polymers | Photorefractive materials; fluorescent probes. acs.orgmagtech.com.cn |

Q & A

Basic: What are the standard protocols for synthesizing methyl 1H-indole-7-carboxylate?

Answer:

Synthesis typically involves esterification of the corresponding indole carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Microwave-assisted methods can improve yields and reduce reaction times, as demonstrated in analogous indole carboxylate syntheses . Key steps include:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 199–201°C based on structurally similar compounds) .

Basic: How is this compound structurally characterized?

Answer:

Characterization combines spectroscopic and crystallographic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT). For example, the C7 carbonyl carbon typically appears at ~165–170 ppm .

- X-ray crystallography : Resolves bond lengths and angles. For methyl-substituted analogs, key parameters include:

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C=O bond length | 1.21–1.23 | |

| Indole ring planarity | <0.05 Å deviation |

Hydrogen-bonding interactions (e.g., C–H···O) stabilize the crystal lattice, as seen in related indole carboxylates .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from differences in assay conditions or compound purity. Mitigation strategies include:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle).

- Validate purity : Quantify impurities via LC-MS and compare with prior studies. For example, residual solvents in commercial batches (>97% purity) may inhibit enzyme activity .

- Replicate under identical conditions : Reproduce key studies (e.g., antibacterial assays using Staphylococcus aureus ATCC 25923) to isolate variables .

Advanced: What strategies optimize this compound’s solubility for in vitro assays?

Answer:

Poor aqueous solubility is common in indole derivatives. Solutions include:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance bioavailability .

- Derivatization : Introduce polar groups (e.g., hydroxyl or amino substituents) at non-critical positions, as seen in analogs with improved solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to increase dispersion stability .

Methodological: How to design experiments to assess the compound’s mechanism of action?

Answer:

A multi-modal approach is critical:

In silico docking : Predict binding affinity to target proteins (e.g., COX-2 or kinases) using AutoDock Vina .

Kinetic assays : Measure IC₅₀ values via fluorescence-based enzymatic assays (e.g., NADPH depletion for oxidoreductases) .

Cellular profiling : Use RNA-seq or proteomics to identify differentially expressed pathways post-treatment .

Control experiments : Include competitive inhibitors (e.g., indomethacin for COX studies) to validate specificity .

Safety: What precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as indole derivatives may cause irritation .

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten